

Spectroscopic Profile of 2,5-Dichlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzophenone

Cat. No.: B102398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dichlorobenzophenone** ($C_{13}H_8Cl_2O$), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The quantitative spectroscopic data for **2,5-Dichlorobenzophenone** is summarized in the tables below. It is important to note that while spectral data for this compound exists in various databases, publicly accessible, detailed peak lists with assignments are limited. The data presented here is a combination of referenced database information and predicted values based on the analysis of closely related structural analogs.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80 - 7.70	Multiplet	2H	Protons ortho to carbonyl (unsubstituted ring)
~7.65 - 7.55	Multiplet	1H	Proton para to carbonyl (unsubstituted ring)
~7.50 - 7.40	Multiplet	2H	Protons meta to carbonyl (unsubstituted ring)
~7.45	Doublet	1H	H-6 (proton ortho to carbonyl, adjacent to Cl)
~7.35	Doublet of Doublets	1H	H-4 (proton between two Cl atoms)
~7.30	Doublet	1H	H-3 (proton ortho to Cl)

Disclaimer: The ^1H NMR data is predicted based on established chemical shift values for substituted benzophenones. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~195	Carbonyl Carbon (C=O)
~138	Quaternary Carbon (C-1', unsubstituted ring)
~137	Quaternary Carbon (C-1, dichlorinated ring)
~133	CH (para to carbonyl, unsubstituted ring)
~132	Quaternary Carbon (C-2, attached to Cl)
~131	CH (dichlorinated ring)
~130	CH (ortho to carbonyl, unsubstituted ring)
~129	Quaternary Carbon (C-5, attached to Cl)
~128	CH (meta to carbonyl, unsubstituted ring)
~127	CH (dichlorinated ring)

Note: The ^{13}C NMR data is based on information available in the PubChem database, which references spectral data from commercial libraries.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~1670	Strong	C=O (Ketone) Stretch
~1600 - 1450	Medium	Aromatic C=C Ring Stretch
~1300 - 1000	Strong	C-Cl Stretch
~900 - 675	Strong	Aromatic C-H Out-of-Plane Bending

Note: The IR data is based on typical absorption frequencies for aromatic ketones and chlorinated aromatic compounds.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
252	~65	$[M+2]^{+}\bullet$ Isotope Peak
250	100	$[M]^{+}\bullet$ Molecular Ion
215	Moderate	$[M-Cl]^{+}$
175	High	$[C_6H_4ClCO]^{+}$ (Dichlorobenzoyl cation)
139	Moderate	$[C_6H_4Cl]^{+}$
105	High	$[C_6H_5CO]^{+}$ (Benzoyl cation)
77	High	$[C_6H_5]^{+}$ (Phenyl cation)

Note: The mass spectrometry data is based on typical fragmentation patterns for benzophenones and the isotopic distribution of chlorine. The molecular ion peak is expected to show a characteristic 3:1 ratio for the $[M]^{+}\bullet$ and $[M+2]^{+}\bullet$ peaks due to the presence of two chlorine atoms.[\[1\]](#)

Experimental Protocols

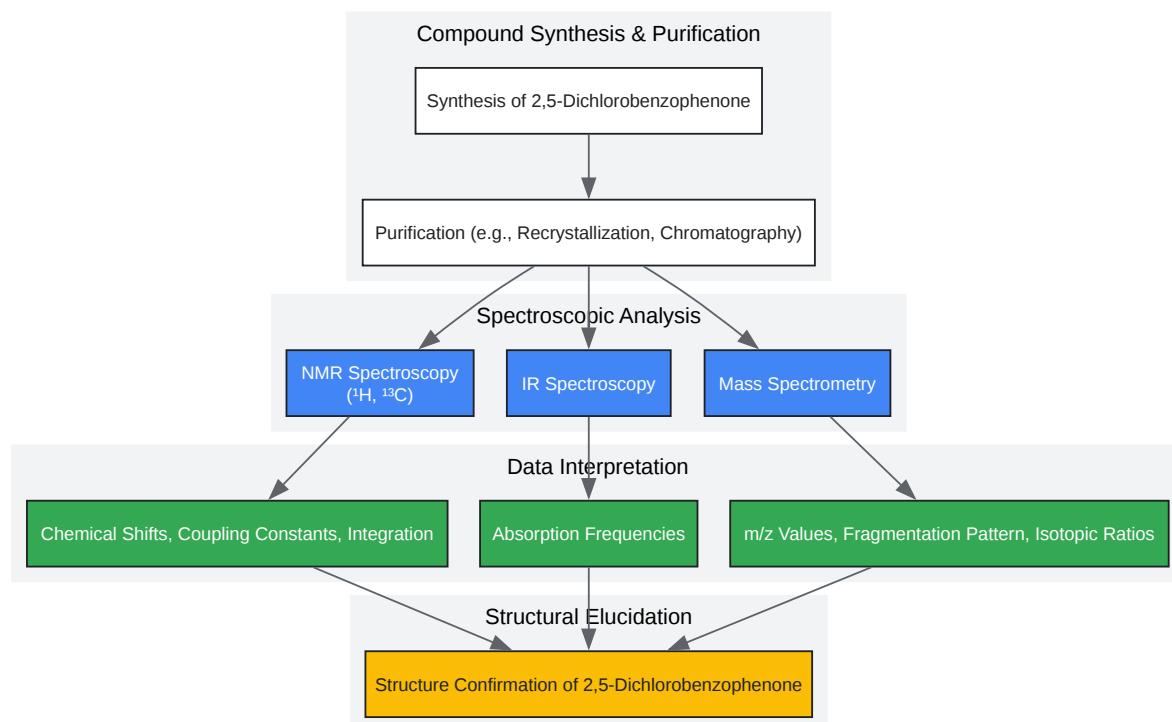
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as **2,5-Dichlorobenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,5-Dichlorobenzophenone** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- 1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a high-quality spectrum due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a volatile and thermally stable compound like **2,5-Dichlorobenzophenone**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2,5-Dichlorobenzophenone** can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,5-Dichlorobenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dichlorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102398#spectroscopic-data-nmr-ir-ms-of-2-5-dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com